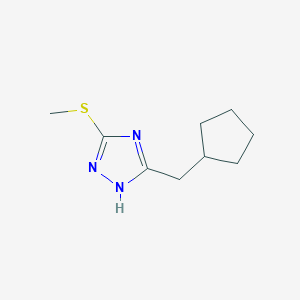![molecular formula C15H11BrF3NO4S B7502710 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid is a chemical compound that is widely used in scientific research. It is a sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor growth and survival.
作用机制
The mechanism of action of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in hypoxic tumor microenvironments and plays a critical role in maintaining pH homeostasis and promoting tumor growth and survival. Inhibition of CA IX by this compound disrupts pH homeostasis, reduces tumor growth, and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of CA IX, reduces tumor cell proliferation, and enhances the sensitivity of tumor cells to chemotherapy and radiation therapy. In vivo studies have shown that this compound reduces tumor growth and enhances the efficacy of chemotherapy and radiation therapy in various tumor models.
实验室实验的优点和局限性
The advantages of using 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid in lab experiments include its high potency and selectivity for CA IX, its ability to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy, and its well-established synthesis method. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid. First, further studies are needed to elucidate the molecular mechanisms underlying the inhibition of CA IX by this compound and its effects on tumor growth and survival. Second, the potential of this compound as a therapeutic agent for cancer treatment needs to be further explored in preclinical and clinical studies. Third, the development of more potent and selective CA IX inhibitors based on the structure of this compound is a promising direction for the discovery of new anticancer drugs.
合成方法
The synthesis of 3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with 4-bromo-3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with sulfuryl chloride to form the final product. The yield of this synthesis method is typically around 50%.
科学研究应用
3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid has been extensively used in scientific research as a CA IX inhibitor. CA IX is overexpressed in many solid tumors and plays a critical role in tumor growth, survival, and metastasis. Inhibition of CA IX has been shown to reduce tumor growth and enhance the efficacy of chemotherapy and radiation therapy. Therefore, this compound has been used as a tool compound to study the role of CA IX in tumor biology and as a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
3-[[4-bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NO4S/c1-8-2-3-9(14(21)22)6-13(8)25(23,24)20-10-4-5-12(16)11(7-10)15(17,18)19/h2-7,20H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQRPYVLUZSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
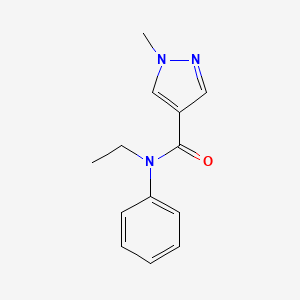
![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)

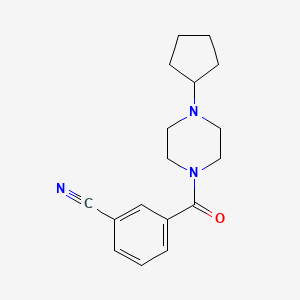
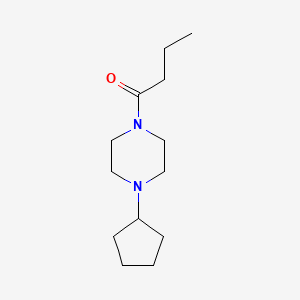
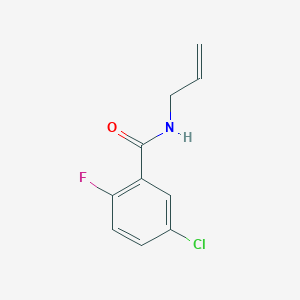
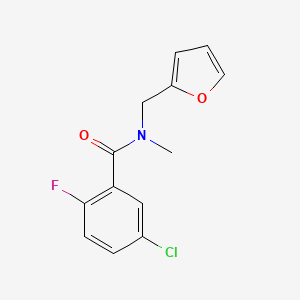

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)

![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
